molecular formula C20H19N3O2 B4245836 3-Ethyl-2-[(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-YL)methyl]-3,4-dihydroquinazolin-4-one

3-Ethyl-2-[(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-YL)methyl]-3,4-dihydroquinazolin-4-one

Cat. No.: B4245836
M. Wt: 333.4 g/mol
InChI Key: ZZCPNNOSKBHBIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2-[(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-YL)methyl]-3,4-dihydroquinazolin-4-one typically involves multiple steps. One common method includes the reaction of indole derivatives with quinazolinone precursors under specific conditions. For instance, the indole derivative can be reacted with sodium hydride in dimethylformamide (DMF) to form the corresponding sodium salt, which is then methylated using iodomethane . The resulting intermediate is further reacted with quinazolinone precursors under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and purification systems to streamline the production and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2-[(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-YL)methyl]-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents such as halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of partially or fully reduced derivatives.

Scientific Research Applications

3-Ethyl-2-[(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-YL)methyl]-3,4-dihydroquinazolin-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethyl-2-[(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-YL)methyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . This compound may exert its effects by modulating enzyme activity, receptor binding, and signal transduction pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-2-[(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-YL)methyl]-3,4-dihydroquinazolin-4-one is unique due to its combined indole and quinazolinone structures, which confer a distinct set of chemical and biological properties. This dual functionality makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-ethyl-2-[(1-methyl-2-oxo-3H-indol-3-yl)methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c1-3-23-18(21-16-10-6-4-9-14(16)20(23)25)12-15-13-8-5-7-11-17(13)22(2)19(15)24/h4-11,15H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZCPNNOSKBHBIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC2=CC=CC=C2C1=O)CC3C4=CC=CC=C4N(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethyl-2-[(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-YL)methyl]-3,4-dihydroquinazolin-4-one
Reactant of Route 2
Reactant of Route 2
3-Ethyl-2-[(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-YL)methyl]-3,4-dihydroquinazolin-4-one
Reactant of Route 3
Reactant of Route 3
3-Ethyl-2-[(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-YL)methyl]-3,4-dihydroquinazolin-4-one
Reactant of Route 4
Reactant of Route 4
3-Ethyl-2-[(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-YL)methyl]-3,4-dihydroquinazolin-4-one
Reactant of Route 5
Reactant of Route 5
3-Ethyl-2-[(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-YL)methyl]-3,4-dihydroquinazolin-4-one
Reactant of Route 6
Reactant of Route 6
3-Ethyl-2-[(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-YL)methyl]-3,4-dihydroquinazolin-4-one

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